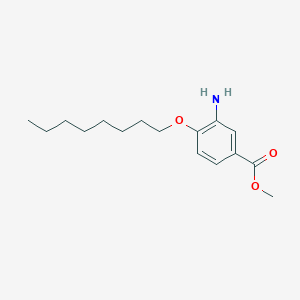

Methyl 3-amino-4-(octyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

62435-39-6 |

|---|---|

Molecular Formula |

C16H25NO3 |

Molecular Weight |

279.37 g/mol |

IUPAC Name |

methyl 3-amino-4-octoxybenzoate |

InChI |

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-20-15-10-9-13(12-14(15)17)16(18)19-2/h9-10,12H,3-8,11,17H2,1-2H3 |

InChI Key |

VWVFSESPWGRWEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Amino 4 Octyloxy Benzoate

Strategies for Introducing the Aminobenzoate Moiety

The formation of the 3-amino-4-oxy-benzoate core is a critical part of the synthesis. This is typically achieved through the reduction of a nitro group, which is introduced onto the aromatic ring in an earlier step.

Direct Amination Approaches

Direct amination of an aromatic C-H bond is a challenging transformation. While methods for the direct amination of certain benzoic acid derivatives exist, they often require specific directing groups and complex catalytic systems. rsc.orggoogle.com For the synthesis of Methyl 3-amino-4-(octyloxy)benzoate, a more common and reliable approach is the reduction of a nitro precursor.

Reduction of Nitro Precursors

The reduction of a nitro group is a well-established and widely used method for the synthesis of anilines. rsc.orgorganic-chemistry.org A common precursor for this step is Methyl 3-nitro-4-(octyloxy)benzoate. The nitro group can be selectively reduced to an amino group in the presence of other functional groups like the ester and ether moieties.

Several reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method. nih.govacs.org Typical catalysts include palladium on carbon (Pd/C) or Raney nickel. nih.gov The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727). sciencemadness.org

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Notes |

| Catalytic Hydrogenation | Pd/C, Pt, Ru, Rh, Ir | Ethanol, Methanol | Room Temperature to Mild Heating | High efficiency, clean reaction. rsc.org |

| Chemical Reduction | Fe/AcOH | Ethanol/Water | Reflux | Cost-effective, but can require harsh conditions. sciencemadness.org |

| Chemical Reduction | SnCl2/HCl | Concentrated HCl | Room Temperature to Mild Heating | Effective but can be acidic. |

| Chemical Reduction | Sodium Dithionite | Water/Organic co-solvent | Room Temperature | Mild and selective conditions. sciencemadness.org |

Amino Group Protection and Deprotection Strategies

In some synthetic routes, it may be necessary to protect the amino group to prevent it from reacting in subsequent steps. libretexts.orgmasterorganicchemistry.com Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). masterorganicchemistry.comorganic-chemistry.orgnih.gov

For instance, if the synthesis starts from Methyl 3-amino-4-hydroxybenzoate, the amino group might be protected before the etherification of the hydroxyl group. A common protection strategy is N-acetylation using acetic anhydride (B1165640) or acetyl chloride.

The deprotection of the amino group is the final step in such a sequence. For an N-acetyl group, hydrolysis can be achieved under acidic or basic conditions. researchgate.net For example, refluxing with aqueous hydrochloric acid can remove the acetyl group to yield the free amine. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group can be cleaved by catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com

Approaches for Octyloxy Chain Incorporation

The introduction of the C8 alkyl chain is achieved through an etherification reaction, most commonly a Williamson ether synthesis. masterorganicchemistry.comyoutube.com

Etherification Reactions (e.g., Alkylation of Hydroxy Precursors)

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, a suitable precursor is Methyl 4-hydroxy-3-nitrobenzoate. The hydroxyl group of this precursor is deprotonated with a base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an octyl halide in an SN2 reaction to form the ether linkage.

The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are commonly used as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus accelerating the reaction.

Octyl Alcohol or Halide Reactants in Synthesis

The most common reactant for introducing the octyl group is an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane (B127717). These primary alkyl halides are good substrates for SN2 reactions. masterorganicchemistry.com The reaction is typically carried out by heating the mixture of the hydroxy precursor, the base, and the octyl halide in a suitable solvent.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Hydroxy Precursor | Alkylating Agent | Base | Solvent | Temperature |

| Methyl 4-hydroxy-3-nitrobenzoate | 1-Bromooctane | K2CO3 | DMF, Acetone | Reflux |

| Phenols | Alkyl Halides | NaH, K2CO3 | THF, DMF | Room Temperature to Reflux |

An alternative, though less common, approach could involve the use of octyl alcohol under Mitsunobu reaction conditions, though this method is generally more complex and uses more expensive reagents.

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The final step in the synthesis of this compound is the esterification of the carboxylic acid group to form a methyl ester. This transformation can be achieved through several established methods.

Variants of Fischer Esterification

Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. wikipedia.orgucla.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (in this case, methanol) is often used, sometimes even as the solvent. wikipedia.orgmasterorganicchemistry.com

For the synthesis of substituted benzoates, strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts. ucla.edumasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgmasterorganicchemistry.com Given that the substrate, 3-amino-4-(octyloxy)benzoic acid, contains a basic amino group, a stoichiometric amount of the acid catalyst may be required to both protonate the amino group and catalyze the esterification. researchgate.net

To overcome the equilibrium limitations of Fischer esterification, various techniques can be employed. One common strategy is the removal of water as it is formed, which shifts the equilibrium towards the ester product according to Le Chatelier's principle. masterorganicchemistry.com A Dean-Stark apparatus can be utilized for this purpose, where an azeotrope of the solvent and water is distilled off. masterorganicchemistry.com Microwave-assisted Fischer esterification has also emerged as a method to accelerate reaction times and improve yields, even in closed-vessel systems. usm.myusm.my

Transesterification Processes

Transesterification is another viable route for the formation of this compound. This process involves the conversion of one ester into another. ucla.edu For instance, if a different ester of 3-amino-4-(octyloxy)benzoic acid were available, it could be reacted with a large excess of methanol in the presence of an acid or base catalyst to yield the desired methyl ester. ucla.edu

Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification. ucla.edu Base-catalyzed transesterification, on the other hand, typically employs a strong base like sodium methoxide. The reaction is also an equilibrium process, and using a large excess of methanol helps to drive the reaction to completion. ucla.edu Catalysts such as zinc compounds have also been reported for the transesterification of alkyl benzoates. google.com Studies on the transesterification of crude methyl benzoate have shown high conversions using catalysts like tetrabutyl titanate. acs.orgacs.org

Multi-Step Synthesis Design and Optimization

Reaction Pathway Selection and Intermediate Characterization

A plausible synthetic route to this compound starts from a more readily available precursor, such as 4-hydroxy-3-nitrobenzoic acid. The synthesis would involve the following key steps:

O-Alkylation: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid is alkylated using an octyl halide (e.g., 1-bromooctane) in the presence of a base to form 3-nitro-4-(octyloxy)benzoic acid.

Reduction of the Nitro Group: The nitro group of 3-nitro-4-(octyloxy)benzoic acid is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C). chemicalbook.comgoogle.com This step yields 3-amino-4-(octyloxy)benzoic acid.

Esterification: Finally, the carboxylic acid is esterified to the methyl ester as described in section 2.3.

Throughout this multi-step synthesis, the characterization of intermediates is crucial to confirm the success of each step. truman.edu Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are essential for verifying the structure and purity of each intermediate compound. truman.eduiajpr.com

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for maximizing the yield and purity of the desired product.

For the esterification step , as discussed, strong acids like H₂SO₄ are effective. researchgate.net However, for substrates sensitive to harsh acidic conditions, milder catalysts or alternative methods may be necessary. wikipedia.org The amount of catalyst, reaction temperature, and reaction time are key parameters to be optimized. For instance, studies on Fischer esterification have shown that increasing the catalyst concentration and temperature can increase the reaction rate, but may also lead to side reactions. mdpi.com Microwave-assisted synthesis has been shown to significantly reduce reaction times. usm.my

In the reduction of the nitro group , the choice of catalyst for hydrogenation is important. Raney Nickel and Pd/C are commonly used and their activity can be influenced by the solvent and reaction pressure. google.comchemicalbook.com For example, the catalytic hydrogenation of methyl 4-methyl-3-nitrobenzoate has been successfully carried out using Raney Ni in methanol. chemicalbook.com

Below is a table summarizing catalyst and condition optimization for related reactions:

| Reaction Type | Catalyst | Key Optimization Parameters | Typical Yields | Reference |

| Fischer Esterification | H₂SO₄ | Molar ratio of alcohol to acid, temperature, reaction time | 65-99% | masterorganicchemistry.com |

| Microwave-assisted Esterification | H₂SO₄ | Temperature, irradiation time | Good yields in shorter time | usm.myusm.my |

| Transesterification | Tetrabutyl titanate | Catalyst dosage, temperature, molar ratio | Up to 100% | acs.org |

| Catalytic Hydrogenation | Raney Nickel | Hydrogen pressure, temperature, reaction time | High yields | chemicalbook.com |

Solvent Effects and Reaction Scalability Considerations

The choice of solvent can significantly impact reaction rates, equilibria, and the ease of product isolation. researchgate.netwikipedia.org For esterification reactions , using the alcohol reactant (methanol) in excess as the solvent is a common strategy to drive the equilibrium towards the product. masterorganicchemistry.com In other cases, non-polar solvents like toluene (B28343) can be used to facilitate the removal of water via azeotropic distillation. masterorganicchemistry.com The polarity of the solvent can influence the stability of charged intermediates in the reaction mechanism, thereby affecting the reaction rate. wikipedia.org

For the O-alkylation step, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often used to facilitate the nucleophilic substitution reaction.

When considering the scalability of the synthesis, factors such as cost of reagents and solvents, safety of the process, ease of work-up and purification, and the environmental impact of waste generated become paramount. nih.gov For large-scale production, continuous flow reactors can offer advantages over batch processes in terms of safety, efficiency, and scalability. mdpi.com The choice of catalysts that are easily separable and recyclable, such as heterogeneous catalysts, is also a key consideration for sustainable and cost-effective industrial production. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Amino 4 Octyloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of Methyl 3-amino-4-(octyloxy)benzoate is anticipated to display distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at the 2-position, being ortho to the amino group, is expected to appear as a singlet. The protons at the 5 and 6-positions would likely present as a doublet and a doublet of doublets, respectively, due to their coupling with each other.

The aliphatic portion of the molecule, the octyloxy and methyl ester groups, would also produce characteristic signals. The methylene (B1212753) protons of the octyloxy chain adjacent to the ether oxygen are expected to resonate as a triplet. The subsequent six methylene groups of the octyl chain would appear as a complex multiplet, while the terminal methyl group of the octyl chain would be a triplet. The methyl group of the ester functionality would be visible as a sharp singlet.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H (H-2) | ~7.3 | s |

| Aromatic-H (H-6) | ~7.2 | d |

| Aromatic-H (H-5) | ~6.8 | d |

| -OCH₃ (ester) | ~3.8 | s |

| -OCH₂- (octyloxy) | ~4.0 | t |

| -(CH₂)₆- (octyloxy) | ~1.8-1.3 | m |

| -CH₃ (octyloxy) | ~0.9 | t |

| -NH₂ | ~4.5 | s (broad) |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet. The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear at the most downfield position. The aromatic carbons will have signals in the range of approximately 110-150 ppm, with their specific shifts influenced by the attached functional groups. The carbons of the octyloxy chain and the methyl ester will be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | ~167 |

| C-4 (Ar-O) | ~148 |

| C-3 (Ar-NH₂) | ~139 |

| C-1 (Ar-COOCH₃) | ~122 |

| C-6 (Ar-H) | ~118 |

| C-2 (Ar-H) | ~115 |

| C-5 (Ar-H) | ~113 |

| -OCH₂- (octyloxy) | ~69 |

| -OCH₃ (ester) | ~52 |

| -(CH₂)₆- (octyloxy) | ~32, 29, 26, 23 |

| -CH₃ (octyloxy) | ~14 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the neighboring protons on the aromatic ring and along the octyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and their attached carbon atoms. This is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as correlations between the aromatic protons and the various aromatic carbons, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching of the primary amine group would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic octyloxy chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | ~3450, ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium-Weak |

| Aliphatic C-H Stretch | ~2925, ~2855 | Strong |

| C=O Stretch (ester) | ~1715 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-O Stretch (ether & ester) | ~1250, ~1100 | Strong |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy (if applicable)

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "breathing" mode, would be expected to produce a strong Raman signal. The C-C stretching of the aliphatic chain would also be visible. Due to the lack of specific literature on the Raman spectrum of this compound, a detailed analysis is not provided here.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of a compound through the analysis of its ionized forms and their fragmentation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₆H₂₅NO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Isotopic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (H) | 25 | 1.007825 | 25.195625 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total | | | 279.183444 |

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Pathway Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then undergoes characteristic fragmentation. While a specific mass spectrum for this compound is not publicly available, a probable fragmentation pathway can be predicted based on the analysis of structurally similar compounds like Methyl 3-amino-4-hydroxybenzoate and Methyl 3-amino-4-methoxybenzoate. nist.govsigmaaldrich.com

The primary fragmentation events would likely include:

Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH), leading to a significant peak at m/z [M-31] or [M-32].

Cleavage of the octyloxy chain: The C₈H₁₇O- group is susceptible to fragmentation. A prominent cleavage is the loss of the octyl group as an octene radical via a McLafferty-type rearrangement or simple bond cleavage, resulting in a fragment corresponding to the 3-amino-4-hydroxybenzoic acid methyl ester cation. The octyl chain itself can undergo sequential loss of CnH2n+1 fragments.

Decarboxylation: Loss of the entire methoxycarbonyl group (•COOCH₃) can occur.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 279 | [C₁₆H₂₅NO₃]⁺ | Molecular Ion (M⁺) |

| 248 | [C₁₅H₂₂NO₂]⁺ | Loss of •OCH₃ |

| 167 | [C₈H₉NO₃]⁺ | Cleavage of the O-C₈H₁₇ bond with hydrogen transfer |

| 151 | [C₈H₉NO₂]⁺ | Loss of the octyloxy radical (•OC₈H₁₇) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The amino (-NH₂) and octyloxy (-OC₈H₁₇) groups act as auxochromes, which modify the absorption characteristics of the chromophore.

The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. analis.com.my The amino and alkoxy groups are strong electron-donating groups, which typically cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Studies on similar molecules, like 3-amino-4-hydroxybenzenesulfonic acid derivatives, show strong absorption in the UV region. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength Range (λmax) | Chromophore/Functional Group Involved |

|---|---|---|

| π → π* | ~250-290 nm | Aromatic benzene ring |

The exact position and intensity of these peaks can be influenced by the solvent polarity. In general, polar solvents can lead to further shifts in the absorption maxima due to interactions with the solute molecule.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. While no specific crystal structure has been published for this compound, analysis of related structures, such as Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, provides insight into the likely structural features. nih.gov

The analysis would reveal:

The planarity of the benzoate (B1203000) group.

The conformation of the flexible octyloxy chain.

The arrangement of molecules in the crystal lattice, governed by intermolecular forces. Key interactions would likely include hydrogen bonds between the amino group of one molecule and the ester or ether oxygen atoms of neighboring molecules. Van der Waals forces between the long octyl chains would also play a significant role in the crystal packing.

Crystallographic Parameters and Unit Cell Determination

The diffraction data allows for the determination of the unit cell, which is the basic repeating unit of the crystal lattice. The parameters defining the unit cell include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction data, determine the crystal system and space group.

For example, crystal structures of substituted aminobenzoates have been reported in various crystal systems, including monoclinic and orthorhombic. nih.govnih.govresearchgate.net A full crystallographic study of this compound would yield a complete set of these parameters.

Table 4: Hypothetical Crystallographic Data Table Structure

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | To be determined by analysis |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | To be determined by analysis |

| a, b, c (Å) | Unit cell dimensions | To be determined by analysis |

| α, β, γ (°) | Unit cell angles | To be determined by analysis |

| V (ų) | Volume of the unit cell | To be determined by analysis |

| Z | Number of molecules per unit cell | To be determined by analysis |

This comprehensive structural information is invaluable for understanding the solid-state properties of the compound and for structure-property relationship studies.

Conformation and Torsion Angle Analysis in the Solid State

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available experimental data on the solid-state conformation and torsion angles of this compound. Detailed structural elucidation for this specific compound, which would typically be derived from single-crystal X-ray diffraction or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, does not appear to have been published.

While studies on analogous compounds, such as those with smaller alkyl or hydroxyl groups in place of the octyloxy group, are available, the significant size and conformational flexibility of the octyloxy substituent would render any direct comparison or extrapolation of their structural data to this compound scientifically unsound. The conformation of the octyloxy chain itself, including the torsion angles around the C-O and C-C bonds, would be a critical determinant of the crystal packing and is expected to differ substantially from smaller, less flexible substituents.

Without experimental crystallographic or spectroscopic data, any discussion on the planarity of the benzene ring with respect to its substituents, the orientation of the methyl ester group, and the conformation of the octyloxy chain for this specific molecule would be purely speculative.

Further research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, is required to determine its precise solid-state conformation and provide the data necessary for a detailed torsion angle analysis.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 4 Octyloxy Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published data is available for the quantum chemical calculations of Methyl 3-amino-4-(octyloxy)benzoate.

Geometry Optimization and Conformational Landscapes

No specific studies on the geometry optimization or conformational landscape of this compound have been found.

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential)

There is no available data on the HOMO-LUMO gap or the molecular electrostatic potential map for this compound.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical predictions for the NMR chemical shifts and vibrational frequencies of this compound are not present in the current scientific literature.

Dipole Moment Calculations

No calculated dipole moment values for this compound have been reported.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

There are no specific molecular dynamics simulation studies focused on the conformational flexibility of this compound in solution.

Intermolecular Interactions and Crystal Packing Studies

No crystal structure data or analysis of intermolecular interactions for this compound is available.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface provides a three-dimensional picture of the molecular shape and its close contacts with neighboring molecules.

For a molecule like this compound, the Hirshfeld surface would be mapped with functions such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, and shape index, which reveals the surface's curvature. While a specific Hirshfeld analysis for this exact compound is not available in the cited literature, we can infer the nature of its interactions based on studies of analogous structures. For instance, a related mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, has been studied in detail. nih.gov Its analysis revealed the predominance of C–H···O and C–H···π interactions, which would also be expected to be significant in this compound due to the presence of the octyloxy chain and the benzene (B151609) ring.

| Interaction Type | Expected Quantitative Contribution |

| H···H | High |

| C···H / H···C | Significant |

| O···H / H···O | Significant |

| N···H / H···N | Moderate |

| C···C (π-π stacking) | Possible, but may be sterically hindered |

This table presents expected contributions based on the functional groups present in this compound and data from analogous compounds.

Analysis of Non-Covalent Interactions (Hydrogen Bonds, π-Stacking, Dispersion)

The stability of the crystal structure of this compound is dictated by a network of non-covalent interactions. These can be categorized into hydrogen bonds, π-stacking, and dispersion forces.

Hydrogen Bonds: The presence of the amino group (-NH2) and the carbonyl group (C=O) of the ester functionality allows for the formation of intermolecular hydrogen bonds of the N-H···O type. These interactions are relatively strong and directional, playing a crucial role in the formation of specific supramolecular motifs. Additionally, weaker C-H···O and C-H···N hydrogen bonds involving the aromatic and aliphatic C-H groups are also anticipated. nih.gov

The interplay of these non-covalent forces is critical in determining the final crystal packing and, consequently, the material's physical properties.

Comparison with Cambridge Structural Database (CSD) Analogues

The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule crystal structures. By searching the CSD for structurally similar compounds, we can gain insights into the likely conformation and packing motifs of this compound.

A search for analogues containing the 3-amino-4-alkoxybenzoate scaffold would be instructive. For example, studies on related molecules like Methyl 3-[(tert-butoxycarbonyl)amino]benzoate reveal that the conformation of the ester group relative to the aromatic ring is often anti-periplanar to minimize steric hindrance. nih.gov In the case of this compound, the long and flexible octyloxy chain would likely adopt a low-energy, extended conformation within the crystal lattice, a common feature observed in other octyloxy-substituted phenyl derivatives in the CSD. acs.org

Comparison with CSD entries also allows for the validation of bond lengths and angles. For instance, the C-O and C=O bond lengths of the ester group, the C-N bond of the amino group, and the geometry of the benzene ring in this compound are expected to be in close agreement with the average values found in a statistical analysis of similar fragments in the CSD. acs.org

| Structural Feature | Expected Observation from CSD Comparison |

| Ester Group Conformation | Likely anti-periplanar relative to the benzene ring |

| Octyloxy Chain Conformation | Extended, low-energy conformation |

| Bond Lengths and Angles | Consistent with average values for similar fragments |

| Supramolecular Motifs | Potential for hydrogen-bonded dimers or chains |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions, offering insights into the transition states and energy barriers that govern the reaction rate. A plausible synthetic route to this compound involves the esterification of 3-amino-4-(octyloxy)benzoic acid or the reduction of a nitro group precursor.

Transition State Identification and Activation Energy Calculations

The synthesis of this compound can be modeled to understand its reaction mechanism. A likely laboratory synthesis involves the esterification of 3-amino-4-(octyloxy)benzoic acid with methanol (B129727), often catalyzed by an acid. Computational methods, such as Density Functional Theory (DFT), can be used to identify the transition state structures along the reaction coordinate.

While specific calculations for this compound are not in the public domain, studies on the aminolysis of methyl benzoate (B1203000) provide a framework for understanding such reactions. researchgate.net These studies show that computational methods can effectively determine transition state structures and energies. For the esterification of 3-amino-4-(octyloxy)benzoic acid, the calculated activation energy would provide a quantitative measure of the reaction's feasibility.

| Reaction Step (Esterification) | Key Features of Transition State |

| Carbonyl Protonation | Elongated C=O bond, formation of O-H bond |

| Nucleophilic Attack | Formation of a new C-O bond with methanol |

| Proton Transfer | Movement of a proton between oxygen atoms |

| Water Elimination | Breaking of a C-O bond and formation of a water molecule |

Free Energy Landscapes for Reaction Pathways

A free energy landscape provides a comprehensive map of the energy changes that occur as reactants are converted into products. It plots the Gibbs free energy of the system as a function of one or more reaction coordinates. By mapping out the entire landscape, one can identify all stable intermediates, transition states, and the minimum energy pathways connecting them.

For the synthesis of this compound, a computed free energy landscape would reveal the relative stabilities of any intermediates and the heights of the energy barriers (activation free energies) for each step. This would allow for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in a competing reaction scenario, such as the potential for side reactions, the free energy landscape could predict the likelihood of forming different products. Computational studies on related ester aminolysis reactions have shown that different pathways, such as concerted versus stepwise mechanisms, can have similar activation energies. researchgate.net A free energy landscape for the synthesis of this compound would clarify the most favorable reaction pathway. The landscape would illustrate the energy wells corresponding to the starting materials, intermediates, and the final product, connected by peaks representing the transition states.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Amino 4 Octyloxy Benzoate

Hydrolysis Kinetics and Mechanisms of Benzoate (B1203000) Ester Moiety

The hydrolysis of the benzoate ester in Methyl 3-amino-4-(octyloxy)benzoate to 3-amino-4-(octyloxy)benzoic acid and methanol (B129727) is a key reaction that can be catalyzed by either acid or base. The kinetics and mechanism are significantly influenced by the electronic properties of the substituents on the aromatic ring and the potential for intramolecular participation by the adjacent amino group.

Investigation of Acid- and Base-Catalyzed Hydrolysis Pathways

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of benzoate esters typically follows the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The intermediate then collapses, eliminating methanol and regenerating the carbonyl group. A final deprotonation step yields the carboxylic acid product and regenerates the acid catalyst. youtube.com The entire process is a series of equilibrium steps. libretexts.orgchemistrysteps.com

Influence of Substituent Effects on Reactivity (e.g., Hammett, Taft Analysis)

The rate of ester hydrolysis is highly sensitive to the electronic effects of substituents on the benzene (B151609) ring. These effects can be quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant measuring the electron-donating or electron-withdrawing nature of a substituent. walisongo.ac.idwikipedia.org

For base-catalyzed hydrolysis of benzoate esters, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. researchgate.netlibretexts.org Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxide (B78521) nucleophile. wikipedia.org

In this compound, there are two key substituents:

3-Amino group (-NH₂): This group is located meta to the carboxyl group. It has a slightly negative Hammett constant (σ_m = -0.16), indicating it is weakly electron-donating to the meta position, which would slightly decrease the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate.

4-Octyloxy group (-OC₈H₁₇): This group is para to the carboxyl group. Alkoxy groups are strong electron-donating groups through resonance, characterized by a negative Hammett constant (σ_p for -OCH₃ is -0.27). This strong electron-donating effect increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus significantly slowing down the rate of standard base-catalyzed hydrolysis.

Under acidic conditions, the situation is more complex. The amino group can be protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a very strong electron-withdrawing group (σ_m = +1.06). This would drastically increase the hydrolysis rate. acs.org

Table 1: Hammett Substituent Constants (σ) for Relevant Functional Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -NH₂ | -0.16 | -0.66 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |

| -NO₂ | +0.71 | +0.78 | Electron-Withdrawing |

| -NH₃⁺ | +1.06 | +0.60 | Electron-Withdrawing |

This interactive table allows for sorting and filtering of data.

Intramolecular Catalysis by the Amino Group

A critical feature of this compound's structure is the amino group's position ortho to the ester's methoxy group and meta to the carbonyl carbon. However, considering the spatial arrangement, the amino group is adjacent to the ester functionality. Studies on 2-aminobenzoate (B8764639) esters have shown that a neighboring amino group can act as a potent intramolecular general base catalyst in hydrolysis. acs.orgacs.org

This catalytic pathway is pH-independent in the range of approximately pH 4 to 8. researchgate.net The neutral amino group facilitates the attack of a water molecule by partially abstracting a proton in the transition state, effectively acting as a built-in base. acs.org This intramolecular assistance leads to a significant rate enhancement, reported to be 50 to 100 times greater than that of the corresponding para-substituted aminobenzoate esters, where such intramolecular catalysis is impossible. acs.orgacs.orgresearchgate.net For this compound, this intramolecular catalytic effect by the 3-amino group would likely dominate the electronic deactivating effects of the substituents in the neutral pH range, leading to a much faster hydrolysis rate than would be predicted by Hammett analysis alone. Protonation of the amino group at low pH would inhibit this catalytic pathway. acs.org

Derivatization Reactions and Functional Group Transformations

The presence of the aromatic amino group and the ester linkage allows for a variety of chemical modifications to this compound.

Reactions of the Aromatic Amino Group (e.g., Acylation, Alkylation, Diazotization)

The aromatic amino group is a versatile functional handle for synthesis.

Acylation: The primary amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield Methyl 3-(acetylamino)-4-(octyloxy)benzoate.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, though controlling the degree of alkylation (to form secondary or tertiary amines) can be challenging.

Diazotization: A key reaction of primary aromatic amines is diazotization. organic-chemistry.org Reacting this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), converts the amino group into a diazonium salt. youtube.comlibretexts.org This diazonium intermediate is highly versatile and can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring in place of the original amino group. byjus.com

Modifications at the Ester Linkage

The methyl ester group can also be transformed into other functional groups.

Transesterification: By heating with another alcohol in the presence of an acid or base catalyst, the methyl ester can be converted to a different ester. For example, reacting it with ethanol (B145695) would produce Ethyl 3-amino-4-(octyloxy)benzoate. libretexts.org

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 3-amino-4-(octyloxy)benzyl alcohol. libretexts.org Using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can allow for the partial reduction to the corresponding aldehyde. libretexts.org

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) results in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Table 2: Summary of Potential Derivatization Reactions

| Functional Group | Reagent(s) | Reaction Type | Product Functional Group |

| Amino | Acetyl Chloride | Acylation | Amide |

| Amino | NaNO₂, HCl (0-5°C) | Diazotization | Diazonium Salt |

| Diazonium Salt | CuCl | Sandmeyer | Aryl Chloride |

| Ester | LiAlH₄, then H₂O | Reduction | Primary Alcohol |

| Ester | CH₃CH₂OH, H⁺ | Transesterification | Ethyl Ester |

| Ester | 2 eq. RMgX, then H₂O | Grignard Reaction | Tertiary Alcohol |

This interactive table summarizes the key transformations discussed.

Transformations Involving the Octyloxy Chain

The octyloxy group (-O-(CH₂)₇CH₃) is an ether linkage to the aromatic ring. While generally stable, this part of the molecule can undergo specific reactions, primarily involving the cleavage of the ether bond.

Ether Cleavage:

The carbon-oxygen bond of the octyloxy group can be cleaved under harsh conditions, typically requiring strong acids or bases.

Acid-Catalyzed Cleavage: Treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the cleavage of the alkyl-aryl ether bond. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the adjacent carbon of the octyl chain occurs. Due to the high stability of the aryl-oxygen bond, the cleavage typically happens at the alkyl-oxygen bond, yielding 3-amino-4-hydroxybenzoic acid (or its corresponding methyl ester) and 1-iodooctane (B127717) or 1-bromooctane (B94149). The general mechanism is analogous to the cleavage of other alkyl aryl ethers.

Base-Induced Cleavage: Cleavage of the octyloxy group under basic conditions is generally more difficult and requires very strong bases, such as organolithium reagents. This type of reaction is less common for simple aryl ethers.

Table 1: Representative Conditions for Ether Cleavage of Aryl Octyl Ethers

| Reagent(s) | Conditions | Products |

| Hydroiodic Acid (HI) | High temperature, reflux | Phenol derivative + 1-Iodooctane |

| Hydrobromic Acid (HBr) | High temperature, reflux | Phenol derivative + 1-Bromooctane |

| Boron Tribromide (BBr₃) | Inert solvent, low to room temperature | Phenol derivative + Tribromo(octyloxy)borane |

Note: This table presents general conditions for the cleavage of aryl octyl ethers. Specific conditions for this compound may vary.

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical aspect, particularly concerning its storage, handling, and environmental fate. Its degradation can be initiated by thermal, photochemical, and hydrolytic means.

Thermal Stability:

Table 2: Predicted Thermal Decomposition Profile

| Temperature Range | Predicted Event |

| > 200 °C | Onset of decomposition |

| 200 - 400 °C | Major fragmentation of the octyloxy chain and ester group |

| > 400 °C | Further degradation of the aromatic core |

Note: This data is predictive and based on the general thermal behavior of similar aromatic compounds with long-chain alkoxy substituents.

Photochemical Stability:

Aromatic compounds, especially those with electron-donating groups like the amino and octyloxy groups, can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical degradation. The primary photochemical reaction for aromatic ethers can be the cleavage of the ether bond, leading to the formation of phenolic and alkyl radical species. The amino group can also be susceptible to photo-oxidation. The rate and pathway of photodegradation are highly dependent on the wavelength of light, the presence of photosensitizers, and the reaction medium.

Hydrolytic Stability:

The ester functional group in this compound is the most susceptible to hydrolysis. Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester undergoes reversible hydrolysis to form 3-amino-4-(octyloxy)benzoic acid and methanol. The reaction is the reverse of Fischer esterification. nagwa.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., with sodium hydroxide), the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt (sodium 3-amino-4-(octyloxy)benzoate) and methanol. This reaction is commonly known as saponification. nagwa.com

The rate of hydrolysis is influenced by pH and temperature. The long octyloxy chain, being hydrophobic, might slightly hinder the approach of water to the ester group, but significant hydrolysis is expected under standard acidic or basic conditions. The ether linkage of the octyloxy group is generally stable to hydrolysis under conditions that would cleave the ester.

Table 3: Hydrolytic Degradation Products

| Condition | Products |

| Acidic Hydrolysis | 3-amino-4-(octyloxy)benzoic acid + Methanol |

| Basic Hydrolysis | 3-amino-4-(octyloxy)benzoate salt + Methanol |

Advanced Applications and Materials Science Incorporating Methyl 3 Amino 4 Octyloxy Benzoate

Polymer and Copolymer Synthesis from Monomeric Methyl 3-amino-4-(octyloxy)benzoate

No published research was found detailing the use of this compound as a monomer for polymer or copolymer synthesis.

Design and Synthesis of Novel Monomers for Polymerization

There is no available data on the design and synthesis of new monomers derived from this compound.

Chain-Growth Condensation Polymerization (CGCP) Applications

There are no documented applications of this compound or its derivatives in Chain-Growth Condensation Polymerization.

Characterization of Polymer Structure and Architecture

As no polymers have been synthesized from this monomer, there is no characterization data available.

Polymer Blends and Composites Derived from Copolymers

No information exists on polymer blends or composites derived from copolymers of this compound.

Liquid Crystalline Materials Development

No studies were found that specifically investigate the use of this compound in the development of liquid crystalline materials.

Incorporation into Mesogenic Structures

There is no published data on the incorporation of the this compound moiety into mesogenic structures or the characterization of such materials.

Investigation of Thermotropic and Lyotropic Liquid Crystalline Phases

While specific studies on the liquid crystalline behavior of this compound are not extensively documented in publicly available literature, its molecular structure provides a strong basis for predicting such properties.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases as a function of temperature. The elongated, somewhat rigid core of the benzoate (B1203000) group combined with the flexible octyloxy tail in this compound are characteristic features of calamitic (rod-like) mesogens. It is plausible that this compound could exhibit nematic and/or smectic phases. In a nematic phase, the molecules would show long-range orientational order but no positional order. At lower temperatures, it might transition into a more ordered smectic phase, where molecules are arranged in layers. The presence of the amino group could introduce specific intermolecular interactions, such as hydrogen bonding, which would influence the stability and type of mesophases formed.

Lyotropic Liquid Crystals: These phases are formed by dissolving an amphiphilic compound in a suitable solvent, where the concentration of the solute dictates the phase. wikipedia.org this compound possesses both a hydrophilic part (the amino and ester groups) and a significant hydrophobic part (the octyloxy chain). This amphiphilic nature suggests that it could form lyotropic liquid crystalline phases in certain solvents. wikipedia.org Depending on the concentration and the solvent, one might expect the formation of micellar, hexagonal, or lamellar phases. wikipedia.org

Structure-Mesophase Relationship Studies and Influence of Alkoxy Chain Length

The relationship between molecular structure and the resulting liquid crystalline phase (mesophase) is a cornerstone of liquid crystal research. For compounds like this compound, the length of the alkoxy chain is a critical determinant of its mesomorphic behavior.

Generally, in a homologous series of calamitic liquid crystals, increasing the length of the alkyl or alkoxy chain has predictable effects:

Mesophase Stability: Longer chains often lead to an increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), indicating a broader range of mesophase stability.

Phase Type: Shorter chains tend to favor the formation of nematic phases. As the chain length increases, the tendency to form more ordered smectic phases (like smectic A and smectic C) becomes more pronounced. This is due to the increased van der Waals interactions between the longer chains, which promotes layered structures.

Odd-Even Effect: The transition temperatures and other physical properties often show an alternating behavior as the number of carbon atoms in the alkoxy chain switches between odd and even.

Based on these principles, one can infer the likely behavior of analogs of this compound with varying alkoxy chain lengths.

Table 1: Predicted Mesophase Behavior of 3-Amino-4-alkoxybenzoate Esters as a Function of Alkoxy Chain Length

| Alkoxy Chain Length (Number of Carbons) | Predicted Predominant Mesophase | Predicted Trend in Clearing Point |

| 2-4 | Nematic | Increasing |

| 6-8 | Nematic / Smectic A | Increasing |

| 10-12 | Smectic A / Smectic C | Generally Increasing, may plateau |

| >14 | Smectic Phases | May show more complex smectic polymorphism |

This table is a generalized prediction based on established structure-property relationships in liquid crystals and is not based on experimental data for this specific homologous series.

Novel Organic Materials Development

The functional groups present in this compound make it a versatile building block for the synthesis of more complex organic materials with specific functionalities.

Integration into 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its thermal and chemical stability, and it is often used as a core component in various functional materials. The amino group of this compound can serve as a key reactive site for the synthesis of 1,2,4-oxadiazole derivatives.

A common synthetic route to 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent. organic-chemistry.org In this context, the amino group of this compound could be first converted to an amidoxime. This intermediate could then be reacted with a variety of carboxylic acid derivatives to form a 1,2,4-oxadiazole ring. The resulting molecule would incorporate the substituted benzoate moiety, potentially leading to new liquid crystalline materials or compounds with other interesting properties. The general synthetic approach could be envisioned as follows:

Diazotization and Cyanation: The amino group of this compound is converted to a nitrile.

Amidoxime Formation: The nitrile is then reacted with hydroxylamine (B1172632) to form the corresponding amidoxime.

Cyclization: The amidoxime is reacted with an appropriate acyl chloride or anhydride (B1165640) to form the 3,5-disubstituted 1,2,4-oxadiazole.

The properties of the final 1,2,4-oxadiazole derivative would be highly dependent on the substituent introduced during the cyclization step.

Exploration in Optoelectronic Applications

Organic materials with tailored electronic and optical properties are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The aromatic nature of the benzoate core in this compound, combined with the electron-donating amino group and the solubilizing octyloxy chain, makes it a candidate for incorporation into larger conjugated systems for optoelectronic applications.

While no specific studies on the optoelectronic properties of this compound have been found, its structure suggests potential as a building block. For instance, the amino group could be used to link the benzoate core to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. The octyloxy chain would enhance the solubility and processability of such larger molecules, which is a critical factor for device fabrication.

Table 2: Potential Roles of Structural Moieties in Optoelectronic Materials

| Structural Moiety of this compound | Potential Function in Optoelectronic Materials |

| Benzoate Core | Part of the π-conjugated system, contributes to electronic properties. |

| Amino Group | Electron-donating group, can be used for further functionalization and extension of conjugation. |

| Octyloxy Chain | Promotes solubility and processability, influences thin-film morphology. |

| Methyl Ester Group | Can be modified to tune electronic properties or for attachment to other molecules. |

Further research, including theoretical calculations and experimental synthesis and characterization, would be necessary to fully explore the potential of this compound and its derivatives in the field of optoelectronics.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Amino 4 Octyloxy Benzoate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating Methyl 3-amino-4-(octyloxy)benzoate from other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

HPLC is a highly suitable method for the analysis of this compound due to the compound's polarity and relatively low volatility. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice. Optimization of the separation involves careful selection of the stationary phase, mobile phase composition, and detector.

A study on the determination of sodium benzoate (B1203000) in soft drinks utilized a C18 column with an isocratic mobile phase of sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (80:20 v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. researchgate.net Such a method could serve as a starting point for the analysis of this compound, with further optimization of the mobile phase ratio and gradient to achieve optimal separation.

Table 1: Illustrative HPLC Parameters for Benzoate Derivative Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Effective for retaining and separating moderately polar to nonpolar compounds like benzoate esters. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water (with buffer, e.g., acetate) | Allows for manipulation of polarity to control retention time. Buffer controls ionization. |

| Elution | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve resolution and reduce analysis time. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for analytical scale HPLC, balancing analysis time and column efficiency. |

| Detector | UV-Vis Diode Array Detector (DAD) | Provides high sensitivity for aromatic compounds and allows for spectral confirmation of the peak. |

| Wavelength | ~254 nm | A common wavelength for detecting aromatic rings in benzoate derivatives. nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

This table presents a generalized set of starting conditions based on methods for similar compounds. Method optimization is required for the specific analysis of this compound.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar amino group, which can lead to poor peak shape and thermal decomposition in the hot injector and column. nih.gov Therefore, a derivatization step is typically essential to convert the analyte into a more volatile and thermally stable form. nih.govacdlabs.com

The primary amino group is the main target for derivatization. Common strategies involve acylation or silylation. For instance, reacting the amine with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) would yield a stable pentafluoropropionyl derivative. acdlabs.comumd.edu This not only increases volatility but also introduces electronegative atoms, which can enhance detection sensitivity when using an electron capture detector (ECD) or mass spectrometry.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent). The oven temperature program would need to be optimized to ensure good separation from other components and derivatizing agent by-products.

Table 2: Typical GC Conditions for Analysis of Derivatized Amines

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides high resolution for complex mixtures of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C) | Optimized to separate the analyte from the solvent and other matrix components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection, while MS offers high selectivity and structural information. |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) or Methyl chloroformate | Increases volatility and thermal stability of the analyte for GC analysis. acdlabs.comresearchgate.net |

This table outlines general GC parameters. The specific derivatization reaction and temperature program must be optimized for this compound.

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is a powerful detection technique that provides information on the molecular weight and structure of the analyte. It is often coupled with chromatographic separation techniques to enhance selectivity and sensitivity.

The combination of liquid chromatography or gas chromatography with mass spectrometry represents the state-of-the-art for the analysis of trace-level organic compounds in complex matrices.

LC-MS: The coupling of HPLC with mass spectrometry (LC-MS) is highly effective for the analysis of this compound without the need for derivatization. Electrospray ionization (ESI) is a common interface, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for unambiguous molecular weight determination. For enhanced structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this setup, the [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions provide a structural fingerprint of the molecule. This approach, often referred to as HPLC-MS/MS, offers exceptional selectivity and sensitivity. nih.gov

GC-MS: Following derivatization, GC-MS is a robust technique for the analysis of this compound. nih.gov Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation. While this provides a detailed fragmentation pattern that can be used for structural elucidation and library matching, the molecular ion may be weak or absent. Chemical ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the molecular ion. The analysis of amino acids by GC-MS often involves derivatization to their methyl ester pentafluoropropionyl (Me-PFP) derivatives, followed by detection in negative-ion chemical ionization (NICI) mode for high sensitivity. umd.edu

For certain applications, specialized ionization techniques can offer advantages in terms of sensitivity and the ability to analyze non-volatile compounds with minimal fragmentation.

Liquid Secondary Ion Mass Spectrometry (LSIMS) and its closely related technique, Fast Atom Bombardment (FAB), are soft ionization methods well-suited for polar and thermally labile molecules. wikipedia.orgcreative-proteomics.com In these techniques, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.org This mixture is then bombarded with a high-energy beam of primary ions (in LSIMS) or neutral atoms (in FAB), causing the desorption and ionization of the analyte molecules from the liquid surface. wikipedia.orgcreative-proteomics.com

These methods typically produce abundant protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation, making them ideal for determining the molecular weight of the analyte. wikipedia.org The sustained ion current from the liquid matrix allows for prolonged analysis and is effective for compounds that are difficult to ionize by other means. Given the polar nature of this compound, LSIMS could be a valuable tool for its direct analysis, providing high sensitivity and clear molecular ion signals. creative-proteomics.com

Derivatization Strategies for Improved Analytical Performance

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization can be employed to enhance performance in both GC and HPLC.

As discussed in the GC section, derivatization is crucial for increasing volatility and thermal stability. nih.gov Reagents that target the primary amine group are most common. The use of alkyl chloroformates, such as methyl chloroformate, is another established method for the derivatization of amino acids prior to GC-MS analysis. researchgate.net This reaction is rapid and can be performed directly in an aqueous eluent from a solid-phase extraction step, simplifying sample preparation. researchgate.net

In HPLC, derivatization is often used to improve detection sensitivity. pharmafocuseurope.com This is achieved by attaching a "tag" to the analyte that has a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). pharmafocuseurope.com While the inherent aromatic structure of this compound allows for UV detection, derivatization of the amino group with a fluorescent tag, such as dansyl chloride or a fluorescamine-based reagent, could significantly lower the limits of detection, which is particularly useful for trace analysis.

Table 3: Summary of Derivatization Strategies

| Technique | Purpose | Derivatization Reagent Example | Expected Improvement |

| GC | Increase volatility and thermal stability | Pentafluoropropionic anhydride (PFPA) | Enables analysis by GC, improves peak shape, and can enhance sensitivity with specific detectors. umd.edu |

| GC | Increase volatility and thermal stability | Methyl chloroformate | Rapid reaction, allows for direct derivatization in aqueous solutions. researchgate.net |

| HPLC | Enhance detection sensitivity | Dansyl Chloride | Introduces a highly fluorescent tag, significantly lowering detection limits with a fluorescence detector. |

| HPLC | Improve chromatographic behavior | - | Can be used to alter polarity for better separation in specific applications. |

Reagents for Amino Group Derivatization

The primary amino group on the benzene (B151609) ring of this compound is the principal target for derivatization. A variety of reagents can react with this functional group to form stable derivatives with improved analytical characteristics. The choice of reagent depends on the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and the desired detection method (e.g., UV-Visible, fluorescence, or mass spectrometry). scienceopen.com

Dansyl Chloride (DNS-Cl)

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a widely used derivatizing agent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts. sigmaaldrich.comnih.gov The reaction, known as dansylation, typically occurs under alkaline conditions. nih.gov The resulting dansylated derivative of this compound would exhibit strong fluorescence, enabling highly sensitive detection by HPLC with a fluorescence detector. sigmaaldrich.comspringernature.com The tertiary amine in the dansyl group also helps to boost the signal in positive mode electrospray ionization mass spectrometry. nih.gov

o-Phthalaldehyde (OPA)

o-Phthalaldehyde is a classic pre-column derivatization reagent that reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. sigmaaldrich.comresearchgate.net The reaction is fast, typically completed at room temperature. researchgate.net A key advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals. researchgate.net However, the resulting derivatives can be unstable, which requires precise control over reaction and injection times. researchgate.net OPA does not react with secondary amines. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives. conicet.gov.arnih.gov The derivatization is typically carried out in a borate (B1201080) buffer at alkaline pH. conicet.gov.arnih.gov The FMOC group provides a strong chromophore and fluorophore, significantly enhancing detection by both UV and fluorescence detectors. ikm.org.my The derivatives are stable, which is advantageous for automated analysis of multiple samples. nih.gov

2,4-Dinitrofluorobenzene (DNFB)

Also known as Sanger's reagent, DNFB reacts with primary amines via nucleophilic aromatic substitution to form stable dinitrophenyl (DNP) derivatives. nih.govgbiosciences.com This reaction produces a yellow-colored product that can be detected by spectrophotometry. arabjchem.org The derivatization with DNFB is robust and the resulting DNP-amino acids are stable, even under the conditions of acid hydrolysis. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC is a highly effective reagent for the pre-column derivatization of primary and secondary amines. caymanchem.commedchemexpress.com It reacts rapidly to form stable, highly fluorescent urea (B33335) derivatives that can be analyzed by reversed-phase HPLC. caymanchem.comnih.gov The AQC method is known for its high sensitivity, allowing for detection at sub-picomole levels, and the stability of its derivatives. medchemexpress.compubcompare.ai

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

While not a derivatizing agent in the traditional sense of adding a detectable tag, EDC is a crucial water-soluble carbodiimide (B86325) used to facilitate the coupling of primary amines with carboxylic acids to form amide bonds. nih.govnih.gov In the context of analyzing this compound, EDC could be used in a two-step process. First, a carboxylic acid-containing fluorescent or UV-active tag would be activated by EDC to form a reactive intermediate. This intermediate would then react with the amino group of the target molecule. nih.govnih.gov This approach is particularly useful for creating custom derivatives tailored to specific analytical needs. nih.gov

| Derivatization Reagent | Abbreviation | Target Functional Group | Derivative Type | Key Features |

|---|---|---|---|---|

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines | Sulfonamide | Highly fluorescent, stable derivatives. sigmaaldrich.comspringernature.com |

| o-Phthalaldehyde | OPA | Primary Amines | Isoindole | Fast reaction, non-fluorescent reagent, but derivatives can be unstable. sigmaaldrich.comresearchgate.net |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Carbamate | Forms stable, highly fluorescent derivatives. conicet.gov.arnih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | Primary Amines | Dinitrophenyl (DNP) | Forms stable, UV-active derivatives. nih.govarabjchem.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and Secondary Amines | Urea | Produces highly stable and fluorescent derivatives for sensitive analysis. caymanchem.compubcompare.ai |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Primary Amines (in conjunction with a carboxylic acid) | Amide | Water-soluble coupling agent to link amines with tagged carboxylic acids. nih.govnih.gov |

Derivatization for Enhanced Chromatographic Separation or Spectrometric Response

The primary goals of derivatizing this compound are to improve its behavior in analytical systems, leading to better separation from matrix components and a stronger signal from the detector. researchgate.netspectroscopyonline.com

Enhanced Chromatographic Separation

The polarity of this compound is influenced by its polar amino group and nonpolar octyloxy tail. In reversed-phase HPLC, where separation is based on hydrophobicity, the basic amino group can interact with residual silanol (B1196071) groups on the stationary phase, leading to poor peak shape (tailing). Derivatization masks this polar amino group, reducing its basicity and creating a more hydrophobic and sterically hindered molecule. helsinki.fi This modification leads to improved retention on reversed-phase columns and significantly better peak symmetry. researchgate.net For instance, derivatization with large, hydrophobic reagents like Dansyl chloride or FMOC-Cl increases the molecule's affinity for the stationary phase, resulting in longer, more manageable retention times and better resolution from other components in a complex sample.

Enhanced Spectrometric Response

Undivatized this compound may not possess a sufficiently strong chromophore or fluorophore for sensitive detection at low concentrations. Derivatization addresses this limitation by introducing a tag with desirable spectroscopic properties.

UV/Visible Detection: Reagents like DNFB introduce a strong chromophore into the molecule, allowing for sensitive detection using a standard UV-Visible detector. arabjchem.org

Fluorescence Detection: For ultra-trace analysis, fluorescence-tagging reagents such as Dansyl chloride, OPA, AQC, and FMOC-Cl are employed. These reagents attach a highly fluorescent moiety to the amine, increasing detection sensitivity by several orders of magnitude compared to UV detection. ikm.org.mynih.gov For example, AQC-derivatized compounds exhibit excitation and emission maxima around 248 nm and 398 nm, respectively, allowing for selective and sensitive detection. caymanchem.com

Mass Spectrometry (MS) Detection: Derivatization can significantly improve ionization efficiency in MS, particularly with electrospray ionization (ESI). rsc.org By introducing a group that readily accepts a proton (like the tertiary amine in the dansyl group) or a permanently charged moiety, the response in positive-ion ESI-MS can be dramatically enhanced. nih.govrsc.org Furthermore, the derivatized molecule will have a higher mass, shifting it out of the low-mass region which is often crowded with chemical noise. The fragmentation pattern of the derivative in tandem MS (MS/MS) can also be more predictable and specific, aiding in structural confirmation and selective quantification. nih.govnih.gov

| Derivatization Reagent | Enhancement of Chromatographic Separation | Enhancement of Spectrometric Response |

|---|---|---|

| Dansyl chloride | Increases hydrophobicity, improves peak shape. | Adds a strong fluorophore (Ex/Em ~337/492 nm); enhances ESI-MS signal. sigmaaldrich.comnih.gov |

| o-Phthalaldehyde | Reduces polarity of the amino group. | Adds a highly fluorescent group (Ex/Em ~345/455 nm). sigmaaldrich.com |

| 9-Fluorenylmethyl Chloroformate | Significantly increases hydrophobicity and retention. | Adds a strong fluorophore (Ex/Em ~265/315 nm); UV-active. nih.gov |

| 2,4-Dinitrofluorobenzene | Masks polar amino group. | Adds a strong UV-active chromophore (λmax ~355–377 nm). arabjchem.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | Increases hydrophobicity for better reversed-phase retention. nih.gov | Adds a highly fluorescent group (Ex/Em ~248/398 nm); enhances MS response. caymanchem.comnih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (with tag) | Depends on the properties of the attached carboxylic acid tag. | Depends on the spectroscopic properties of the attached tag. nih.govnih.gov |